Fludarabine

Acute Myeloid Leukemia Cross-Resistance Cytarabine

Fludarabine (CAS 21679-15-2; molecular weight 285.23 g/mol; C₁₀H₁₂FN₅O₄) is a fluorinated purine nucleoside analog antimetabolite administered clinically as its 5′-monophosphate prodrug, fludarabine phosphate. Following rapid plasma dephosphorylation to 2-fluoro-ara-A (F-ara-A), intracellular re-phosphorylation by deoxycytidine kinase (dCK) generates the active triphosphate metabolite F-ara-ATP, which inhibits DNA polymerase α, ribonucleotide reductase, and DNA primase, thereby blocking DNA synthesis and inducing apoptosis in both dividing and quiescent lymphoid cells.

Molecular Formula C10H12FN5O4
Molecular Weight 285.23 g/mol
CAS No. 21679-15-2
Cat. No. B1618793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFludarabine
CAS21679-15-2
Synonyms2-fluoroadenine arabinoside
9-beta-D-arabinofuranosyl-2-fluoroadenine
F-ara-A
fludarabine
Molecular FormulaC10H12FN5O4
Molecular Weight285.23 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N
InChIInChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6+,9-/m1/s1
InChIKeyHBUBKKRHXORPQB-FJFJXFQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly sol water, org solvents

Structure & Identifiers


Interactive Chemical Structure Model





Fludarabine (CAS 21679-15-2) Procurement-Grade Overview: Purine Nucleoside Analog for Hematologic Malignancy and Transplant Conditioning


Fludarabine (CAS 21679-15-2; molecular weight 285.23 g/mol; C₁₀H₁₂FN₅O₄) is a fluorinated purine nucleoside analog antimetabolite administered clinically as its 5′-monophosphate prodrug, fludarabine phosphate [1]. Following rapid plasma dephosphorylation to 2-fluoro-ara-A (F-ara-A), intracellular re-phosphorylation by deoxycytidine kinase (dCK) generates the active triphosphate metabolite F-ara-ATP, which inhibits DNA polymerase α, ribonucleotide reductase, and DNA primase, thereby blocking DNA synthesis and inducing apoptosis in both dividing and quiescent lymphoid cells [1]. Beyond its antineoplastic activity in chronic lymphocytic leukemia (CLL) and indolent non-Hodgkin lymphomas, fludarabine exerts profound immunosuppression through STAT1-specific depletion, underpinning its indispensable role in reduced-intensity conditioning (RIC) regimens for allogeneic hematopoietic stem cell transplantation (allo-HSCT) and CAR-T cell lymphodepletion [2].

Why Fludarabine (21679-15-2) Cannot Be Casually Substituted: Biochemical and Pharmacodynamic Divergence Within the Purine Nucleoside Analog Class


Despite sharing a purine nucleoside scaffold, fludarabine, cladribine (2-CdA), clofarabine, and pentostatin exhibit fundamentally divergent activation requirements, intracellular targets, resistance mechanisms, and nucleotide pool perturbations that preclude therapeutic interchangeability [1]. Fludarabine-resistant cell lines upregulate ribonucleotide reductase (RR) activity, whereas cladribine- and clofarabine-resistant lines downregulate dCK to <5% of parental activity, demonstrating non-overlapping resistance pathways [1]. At the transporter level, fludarabine, cladribine, and clofarabine display distinct uptake kinetics across human equilibrative and concentrative nucleoside transporters (hENT1, hENT2, hCNT2, hCNT3), with hCNT3 being a critical determinant of fludarabine cytotoxicity that is not equally relevant for cladribine [2]. Furthermore, fludarabine uniquely depletes STAT1 protein without affecting other STAT family members, a mechanism absent from cladribine, clofarabine, and pentostatin that is critical for lymphodepletion in transplantation settings [3]. These biochemical differences translate into clinically meaningful outcome divergences documented in randomized trials and are detailed quantitatively below.

Fludarabine (21679-15-2) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decision Support


Incomplete Cross-Resistance with Cytarabine in AML: Fludarabine Retains Cytotoxic Activity in 52% of Highly Ara-C-Resistant Patient Samples

In a comparative in vitro study of leukemic cells from 170 AML patients using a bioluminescence ATP assay, fludarabine at 2 µmol/L (clinically achievable concentration) was more cytotoxic than cytarabine at 0.5 µmol/L [1]. Among 45 patient samples identified as highly resistant to cytarabine (Ara-C), fludarabine retained high or intermediate cytotoxic activity in 52% of cases, while cladribine at 50 nmol/L retained activity in 54% [1]. The correlation between fludarabine and cytarabine cytotoxicity was weak (r = 0.37, P < 0.001), whereas the correlation between fludarabine and cladribine was strong (r = 0.82, P < 0.001), indicating that fludarabine's susceptibility profile is largely independent of cytarabine resistance status [1].

Acute Myeloid Leukemia Cross-Resistance Cytarabine Salvage Therapy In Vitro Chemosensitivity

Five-Year Progression-Free Survival in CLL: Fludarabine-Cyclophosphamide (FC) Achieves 36% vs 10% for Fludarabine Alone or Chlorambucil (LRF CLL4 Phase III RCT)

The landmark LRF CLL4 randomized controlled trial (n = 777) compared chlorambucil, fludarabine alone, and fludarabine plus cyclophosphamide (FC) in previously untreated CLL patients [1]. At 5 years, progression-free survival (PFS) was 36% for FC, versus 10% for fludarabine alone and 10% for chlorambucil (p < 0.00005) [1]. Complete response (CR) rates were 38% for FC, 15% for fludarabine alone, and 7% for chlorambucil (p < 0.0001 for FC vs fludarabine alone; p = 0.006 for fludarabine vs chlorambucil) [1]. Overall response rates were 94%, 80%, and 72%, respectively [1]. No significant overall survival difference was observed between the three arms [1].

Chronic Lymphocytic Leukemia Progression-Free Survival Fludarabine-Cyclophosphamide Chlorambucil Randomized Controlled Trial

NCI-60 Leukemia Lineage Selectivity: Fludarabine Exhibits Selective Cytotoxicity Toward Leukemia Cell Lines, Whereas Clofarabine Shows No Tumor-Lineage Selectivity

In a comparative preclinical evaluation, fludarabine and cladribine demonstrated selective cytotoxicity toward leukemia cell lines in the NCI-60 human tumor cell line screen, while clofarabine showed no apparent selectivity based on tumor cell origin [1]. In human bone marrow CFU-GM (colony-forming unit granulocyte-macrophage) toxicity assays, fludarabine exhibited an IC₉₀ of 8 µM, compared with 0.11 µM for cladribine and 0.51 µM for clofarabine, yielding mouse-to-human IC₉₀ differentials of >3.8-fold, 8.5-fold, and 3.3-fold, respectively [1]. The approximately 73-fold higher IC₉₀ of fludarabine relative to cladribine in human bone marrow progenitors (8 µM vs 0.11 µM) indicates substantially lower inherent myelotoxicity at equivalent cytotoxic concentrations, while its leukemia-selective profile is retained unlike the broader cytotoxicity of clofarabine [1].

NCI-60 Panel Leukemia Selectivity Clofarabine Bone Marrow CFU-GM Therapeutic Window

Divergent Nucleotide Metabolism Perturbation: Fludarabine Induces dATP Accumulation in B-Cells, Whereas Cladribine Induces dTTP/dGTP/dATP Depletion in T-Cells

In a comparative study using CCRF-CEM T-cell leukemia and Raji B-cell lymphoma lines exposed to purine nucleoside analogs and analyzed by HPLC, fludarabine (F-ara-A) induced a major accumulation of dATP specifically in Raji B-cells, while cladribine (CdA) induced major depletions of dTTP, dGTP, and dATP in CCRF-CEM T-cells [1]. Both CdA-TP and F-ara-ATP accumulated intracellularly, whereas pentostatin triphosphate (dCf-TP) levels were not detectable by UV absorbance, indicating fundamentally different activation efficiencies [1]. The temporal pattern of dNTP perturbation was similar for both drugs (initial decrease at 0–4 h, accumulation above baseline at 4–10 h, decline beyond 10 h), but the direction and cell-type specificity of the nucleotide pool changes were qualitatively opposite [1].

Nucleotide Metabolism dNTP Pools Cladribine B-Cell vs T-Cell Mechanism of Action

STAT1-Specific Protein Depletion: Fludarabine Uniquely Eliminates STAT1 Without Affecting Other STAT Family Members, a Mechanism Not Shared by Other Purine Analogs

Fludarabine, but not the immunosuppressant cyclosporine A, inhibits cytokine-induced activation of STAT1 and STAT1-dependent gene transcription in normal resting or activated lymphocytes [1]. Critically, fludarabine causes a specific depletion of STAT1 protein and mRNA without affecting other STAT family members (STAT2, STAT3, STAT4, STAT5, STAT6) [1]. This STAT1 loss was confirmed in lymphocytes from patients treated with fludarabine in vivo, and brief in vitro exposure led to sustained STAT1 depletion lasting beyond drug removal, analogous to the prolonged clinical immunosuppression characteristic of fludarabine [1]. No other clinically used purine nucleoside analog—including cladribine, clofarabine, pentostatin, or nelarabine—has been documented to possess this STAT1-specific inhibitory mechanism, which operates independently of DNA synthesis inhibition [1].

STAT1 Inhibition Immunosuppression Lymphodepletion HSCT Conditioning CAR-T Therapy

Fludarabine (21679-15-2) Evidence-Anchored Application Scenarios for Research and Clinical Procurement


Cytarabine-Resistant or Relapsed/Refractory AML Salvage Therapy

Procurement of fludarabine for AML salvage protocols is directly supported by Löfgren et al. (2005), who demonstrated that fludarabine retains cytotoxic activity in 52% of primary AML samples that are highly resistant to cytarabine (Ara-C), with only weak cross-resistance (r = 0.37) [1]. This evidence underpins the use of fludarabine in FLAG (fludarabine, high-dose cytarabine, G-CSF) and FLAG-IDA regimens for relapsed/refractory AML, where the incomplete cross-resistance between fludarabine and cytarabine provides a mechanistic basis for combination efficacy in cytarabine-exposed populations [1].

First-Line CLL Chemoimmunotherapy: Fludarabine-Cyclophosphamide-Rituximab (FCR) Regimen

The LRF CLL4 trial established that fludarabine plus cyclophosphamide (FC) achieves a 5-year PFS of 36% versus 10% for fludarabine alone or chlorambucil (p < 0.00005), with a complete response rate of 38% for FC versus 15% for fludarabine alone [2]. In the CLL10 trial, FCR demonstrated superior PFS compared with bendamustine-rituximab (median PFS 57.6 months vs 42.3 months; HR 1.593; p < 0.0001) [3]. These data support procurement of fludarabine as the essential purine analog backbone for FCR chemoimmunotherapy in fit, IGHV-mutated CLL patients where this regimen can produce durable long-term remissions [2][3].

Lymphodepletion Conditioning for Allogeneic HSCT and CAR-T Cell Therapy

Fludarabine's unique STAT1-specific depletion mechanism (Frank et al., Nat Med 1999) provides immunosuppressive T-cell depletion that is mechanistically independent of its DNA synthesis inhibition [4]. This dual mechanism—antineoplastic cytotoxicity plus STAT1-mediated immunosuppression—makes fludarabine the cornerstone of reduced-intensity conditioning (RIC) regimens (e.g., fludarabine-melphalan, fludarabine-busulfan) where profound yet reversible lymphodepletion is required for donor stem cell engraftment [4]. Cladribine, clofarabine, and pentostatin lack this STAT1-specific mechanism, rendering fludarabine irreplaceable in this application where the STAT1 pathway contribution to immunosuppression is therapeutically meaningful [4]. Additionally, the lower human bone marrow CFU-GM toxicity of fludarabine (IC₉₀ 8 µM) relative to cladribine (IC₉₀ 0.11 µM) supports its preferential use where hematopoietic recovery post-transplant is a clinical priority [5].

B-Cell Lymphoid Malignancy Research and Differential Nucleotide Metabolism Studies

Wilson et al. (1998) demonstrated that fludarabine induces major dATP accumulation specifically in Raji B-cells, while cladribine induces dTTP/dGTP/dATP depletion in CCRF-CEM T-cells [6]. This cell-type-specific nucleotide pool perturbation provides a biochemical rationale for selecting fludarabine over cladribine in B-cell malignancy models (CLL, B-cell lymphomas) where dATP accumulation may preferentially trigger apoptosis in the B-cell lineage [6]. For research procurement, fludarabine is the preferred tool compound when investigating purine analog effects on B-cell nucleotide metabolism, as its dNTP perturbation profile is qualitatively distinct from, and in some contexts opposite to, that of cladribine and clofarabine [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fludarabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.